molecular formula C18H24N2O4 B12279071 tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate

Cat. No.: B12279071
M. Wt: 332.4 g/mol
InChI Key: OXSWGPBHSFIWRC-UHFFFAOYSA-N
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Description

tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzo[d]oxazole moiety linked via an oxymethyl group at the 4-position of the piperidine ring, with a tert-butyl carbamate (Boc) protecting group at the 1-position. This compound is of interest in medicinal chemistry due to its structural complexity, which combines aromatic heterocycles (benzoxazole) with a saturated nitrogen-containing ring (piperidine). The Boc group enhances stability during synthetic processes, while the benzoxazole moiety may contribute to π-π stacking interactions in biological systems. Synthesis typically involves palladium-catalyzed cross-coupling, hydroxylation, and deprotection steps, as seen in related benzoxazole-containing compounds .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 4-(1,3-benzoxazol-2-yloxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)23-16/h4-7,13H,8-12H2,1-3H3

InChI Key

OXSWGPBHSFIWRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Chemical Properties and Structure

Structural Features and Physical Properties

tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate possesses several important structural features that influence its synthesis and reactivity:

Property Value
Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
IUPAC Name tert-butyl 4-(1,3-benzoxazol-2-yloxymethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C18H24N2O4/c1-18(2,3)24-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)23-16/h4-7,13H,8-12H2,1-3H3
Standard InChIKey OXSWGPBHSFIWRC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3O2

The compound consists of three key structural components: a benzoxazole heterocycle, a piperidine ring bearing a tert-butoxycarbonyl (Boc) protecting group, and a methylene bridge forming an ether linkage between these two moieties.

Primary Synthetic Approaches

Synthesis via Activated Piperidine Derivatives

The most efficient approach to synthesizing this compound involves nucleophilic substitution between an activated piperidine derivative and 2-hydroxybenzoxazole. This strategy typically proceeds in multiple steps:

Preparation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

The synthesis begins with the preparation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, which can be obtained through reduction of the corresponding carboxylic acid or ester. A typical procedure involves:

  • Treatment of a tetrahydropyridine derivative with NaBH4 in MeOH at 0°C for 12 hours
  • Quenching and purification to obtain the hydroxymethyl intermediate
Conversion to Activated Leaving Group

The hydroxyl group is then converted to a better leaving group through mesylation or tosylation:

Method A: Mesylation

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + CH3SO2Cl (MsCl) → 
tert-butyl 4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Reaction Conditions:

  • Methanesulfonyl chloride (1.2 equiv)
  • Triethylamine (1.5 equiv)
  • Solvent: Toluene or DCM
  • Temperature: 0°C initially, then room temperature
  • Time: 1-2 hours

Method B: Tosylation

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + TsCl → 
tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

Reaction Conditions:

  • 4-Toluenesulfonyl chloride (1.2 equiv)
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) or triethylamine
  • Solvent: tert-Butyl methyl ether
  • Temperature: 0-5°C
  • Time: 2-3 hours
Nucleophilic Substitution with 2-Hydroxybenzoxazole

The final step involves nucleophilic substitution between the activated piperidine derivative and 2-hydroxybenzoxazole:

tert-butyl 4-((methylsulfonyl/tosyloxy)methyl)piperidine-1-carboxylate + 2-hydroxybenzoxazole →
this compound

Reaction Conditions:

  • Base: Cs2CO3 (2-3 equiv) or K2CO3 (2-3 equiv)
  • Solvent: DMF or NMP
  • Temperature: 80-100°C
  • Time: 2-24 hours (monitored by TLC or LCMS)

This approach has been successfully applied to similar structural motifs, with documented yields between 60-95% for analogous compounds.

Mitsunobu Reaction Approach

An alternative one-pot approach uses the Mitsunobu reaction to directly convert the hydroxyl group to the desired ether:

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + 2-hydroxybenzoxazole + PPh3 + DIAD →
this compound

Reaction Conditions:

  • Triphenylphosphine (1.2 equiv)
  • DIAD (diisopropyl azodicarboxylate) (1.2 equiv)
  • Solvent: THF (anhydrous)
  • Temperature: 0°C initially, then room temperature
  • Time: 15 minutes at 0°C, then several hours at room temperature

The Mitsunobu reaction offers the advantage of avoiding isolation of the activated intermediate, potentially streamlining the synthetic process. Studies with similar compounds demonstrate that this approach can achieve good yields when properly optimized.

Preparation of Key Intermediates

Synthesis of 2-Hydroxybenzoxazole

2-Hydroxybenzoxazole is a crucial intermediate for the preparation of the target compound. Several methods have been developed for its synthesis:

Synthesis via Cyclization of o-Aminophenols

Reaction Scheme:

o-aminophenol + NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) → benzo[d]oxazol-2-amine → 2-hydroxybenzoxazole

Reaction Conditions:

  • o-Aminophenol (1 equiv)
  • NCTS (1.5 equiv)
  • BF3·Et2O (2 equiv)
  • Solvent: 1,4-Dioxane
  • Temperature: Reflux
  • Time: 24-30 hours

This method provides benzoxazol-2-amine, which can then be converted to 2-hydroxybenzoxazole through hydrolysis.

Alternative Synthesis via Smiles Rearrangement

Another approach involves the Smiles rearrangement using benzoxazole-2-thiol:

Reaction Conditions:

  • Benzoxazole-2-thiol (1 equiv)
  • Chloroacetyl chloride (1.2 equiv)
  • Cs2CO3 (3.2 equiv)
  • Solvent: DMF
  • Temperature: Reflux
  • Time: 4-7 hours

This method has demonstrated good yields (58-83%) for various benzoxazole derivatives.

Preparation of tert-Butyl 4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

The mesylate intermediate can be prepared following this procedure:

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in toluene
  • Add triethylamine (1.5 equiv)
  • Cool to 0°C and add methanesulfonyl chloride (1.2 equiv) dropwise
  • Stir for 1 hour under ice cooling
  • Add ethyl acetate and water, separate the organic layer
  • Wash with saturated sodium bicarbonate, ammonium chloride, and water
  • Dry over sodium sulfate and concentrate

This procedure typically provides the mesylate in high yield (>90%) as a colorless solid.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction efficiency, particularly for the nucleophilic substitution step:

Solvent Advantages Disadvantages Reported Performance
DMF Excellent solubility of reagents and bases High boiling point, difficult to remove High yields (60-95%) reported for similar reactions
NMP Higher thermal stability than DMF More expensive than DMF Similar to DMF with potentially better yields at higher temperatures
Acetonitrile Easier to remove than DMF Limited temperature range due to lower boiling point Moderate yields, useful for mesylation step
THF Good for Mitsunobu reaction, easily removed Peroxide formation concerns Good yields for Mitsunobu approach
Toluene Excellent for mesylation step Limited solubility for later steps High yields for mesylation (>90%)

Studies with related compounds reveal that DMF consistently provides the best results for the nucleophilic substitution step, particularly at temperatures between 80-100°C.

Base Selection and Optimization

Base selection critically affects the nucleophilic substitution efficiency:

Base Optimal Equivalents Effect on Yield Notes
Cs2CO3 2-3 Excellent (60-95%) Most effective but more expensive
K2CO3 2-3 Good (50-90%) Cost-effective alternative, may require longer reaction times
DABCO 1-1.5 Good for tosylation Selective for activation steps
Triethylamine 1.5-2 Excellent for mesylation Less effective for substitution step
DIPEA 1.5-2 Similar to triethylamine Alternative for base-sensitive substrates

Research findings indicate Cs2CO3 provides the highest yields for the nucleophilic substitution step, likely due to the higher nucleophilicity of the cesium phenoxide intermediate.

Temperature and Reaction Time Optimization

Temperature and reaction time must be carefully controlled to maximize yield while minimizing side reactions:

Reaction Step Optimal Temperature Optimal Reaction Time Monitoring Method Notes
Mesylation 0°C → RT 1-2 hours TLC, LCMS Initial cooling essential to prevent side reactions
Nucleophilic Substitution 80-100°C 2-24 hours TLC, LCMS Higher temperatures (100°C) generally provide better yields
Mitsunobu Reaction 0°C → RT 4-12 hours TLC Initial cooling during DIAD addition critical

For the nucleophilic substitution step, a systematic study with related compounds demonstrated that 100°C for 10-12 hours in DMF with Cs2CO3 provided optimal yields (>90%).

Purification and Characterization

Purification Strategies

Several purification techniques are effective for isolating the target compound and key intermediates:

Compound Recommended Purification Solvent System Expected Purity
Mesylate Intermediate Column chromatography Petroleum ether/EtOAc (3:1 → 1:1) >95%
2-Hydroxybenzoxazole Column chromatography Hexane/EtOAc gradient >95%
Final Product Column chromatography Petroleum ether/EtOAc (3:1 → 1:2) followed by recrystallization >98%

For large-scale preparations, recrystallization from ethyl acetate/hexane can be more practical than chromatography.

Spectroscopic Characterization

Comprehensive spectroscopic analysis should confirm the structure of the target compound:

Mass Spectrometry

Expected mass spectral data would include:

  • M+H+ at m/z 333.2
  • Fragments corresponding to loss of the Boc group (m/z 233.1)
  • Benzoxazole fragment (m/z 120.0)

Scale-up Considerations and Challenges

Alternative Reagents for Scale-up

For large-scale synthesis, some reagents may be substituted with more cost-effective or safer alternatives:

Original Reagent Alternative Advantages Disadvantages
Cs2CO3 K2CO3 with catalytic KI More economical Slightly lower yields, longer reaction times
DMF 2-MeTHF or CPME Greener solvents, easier workup May require optimization
BF3·Et2O ZnCl2 or AlCl3 Less moisture-sensitive Different reactivity profile

Research findings indicate that K2CO3 with catalytic KI can achieve yields comparable to Cs2CO3 when reaction times are extended by 20-30%.

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to generate the free piperidine amine, enabling further derivatization.

Example Procedure :

  • Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Conditions: RT, 1–2 hours

  • Outcome: Formation of 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine

Notes:

  • The Boc group stabilizes the piperidine ring during synthesis but is selectively cleaved without affecting the benzooxazole moiety .

Nucleophilic Substitution at the Methyleneoxy Linker

The methyleneoxy group (-O-CH₂-) undergoes nucleophilic substitution with aromatic halides under basic conditions.

Example Reaction :

SubstrateReagent/ConditionsProductYield
2-Bromo-4-chloro-5-nitropyridineNaH, DMF, RT, 12 hoursPyridine-substituted derivative62%

Mechanistic Insight:
The reaction exploits the electrophilic nature of the pyridine halide, with sodium hydride facilitating deprotonation of the methyleneoxy group .

Hydrogenation and Reduction

The piperidine ring and benzooxazole system exhibit distinct reactivity under reductive conditions:

  • Piperidine Ring: LiAlH₄ reduces the Boc group to N-methylpiperidine but may degrade the benzooxazole core .

  • Benzooxazole: Resistant to mild reductions (e.g., H₂/Pd-C) but may undergo ring-opening under harsh conditions.

Key Finding:
Reductive strategies require careful optimization to balance functional group compatibility .

Hydrolysis and Stability

The Boc group hydrolyzes under strongly acidic (HCl/dioxane) or basic (NaOH/EtOH) conditions, while the methyleneoxy linker remains intact .

Stability Data:

ConditionObservation
pH 1–3 (aqueous HCl)Boc cleavage within 1 hour
pH 10–12 (aqueous NaOH)Slow hydrolysis over 24 hours

Scientific Research Applications

Pharmacological Activity

The compound's structure suggests potential pharmacological properties, particularly as a scaffold in drug design. The benzoxazole moiety is known for its role in various therapeutic agents, including anti-cancer and anti-inflammatory drugs. The piperidine ring enhances binding affinity to biological targets.

Neuroprotective Agents

Research indicates that compounds with similar structures have been explored for neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the piperidine ring is essential for interacting with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

Case Study 1: Neuroprotective Properties

A study on related piperidine derivatives demonstrated their ability to protect neuronal cells from oxidative stress. The structural similarities suggest that tert-butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate could exhibit similar protective effects, warranting in vivo studies to confirm efficacy.

Case Study 2: Anticancer Activity

Research into the benzoxazole derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, which could be applicable to the compound .

Mechanism of Action

The mechanism of action of 2-[(1-Boc-4-piperidyl)methoxy]benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthetic steps, which can be removed to reveal the active piperidine moiety that interacts with the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and functional differences.

Structural and Functional Comparisons

Compound Name Key Functional Groups Synthesis Method Molecular Weight (g/mol) Key Differences Reference
Target Compound Benzo[d]oxazol-2-yloxy, Boc-protected piperidine Pd-catalyzed cross-coupling, deprotection ~339.39 Reference structure
tert-Butyl 4-(6-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate 6-Methyl-2-oxobenzo[d]oxazole, Boc-protected piperidine Not specified ~318.37* 2-Oxo and methyl groups on benzoxazole; altered electronic properties
tert-Butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate Chloro-nitroanilino, Boc-protected piperidine Nucleophilic substitution ~341.79 Chloro and nitro substituents; higher reactivity for electrophilic substitution
tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate Hydroxypyridinyl, Boc-protected piperidine Not specified ~290.36 Hydroxyl group enhances solubility; lacks benzoxazole’s aromatic stacking
tert-Butyl 4-(5-(pyrimidine-4-carboxamido)-6-methoxyindazol-2-yl)piperidine-1-carboxylate Indazole, pyrimidine, Boc-protected piperidine Multi-step coupling and functionalization 454.50 Bulky indazole-pyrimidine substituent; higher molecular weight

*Estimated based on structural analysis.

Physicochemical Properties

  • Lipophilicity : The target compound’s benzoxazole and Boc groups likely increase lipophilicity, reducing aqueous solubility compared to hydroxylated analogs (e.g., compound) .
  • Purity : While specific data for the target compound is unavailable, related Boc-protected piperidines achieve >95% HPLC purity through optimized synthetic routes (e.g., compounds) .

Biological Activity

Chemical Structure and Properties
tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate is a synthetic compound characterized by its complex structure, which includes a piperidine ring and a benzo[d]oxazole moiety. Its molecular formula is C18H24N2O4C_{18}H_{24}N_{2}O_{4} with a molecular weight of approximately 332.4 g/mol . The compound is gaining attention in medicinal chemistry due to its potential biological activities.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of enzymes involved in metabolic pathways. Preliminary studies suggest that it may interact with Toll-like receptors, which are critical for immune response modulation. Such interactions are essential for assessing the compound's therapeutic potential in various diseases.

Antimicrobial Activity

Compounds with structural similarities to this compound have shown promise as inhibitors of mycobacterial growth, indicating potential applications in treating tuberculosis and other infections. The compound's derivatives often display varying degrees of antimicrobial activity, which can be attributed to modifications in their chemical structure .

Antitumor Activity

A notable aspect of this compound is its potential antitumor activity. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of related structures have shown IC50 values in the low micromolar range against multiple human tumor cell lines, suggesting that modifications can enhance their efficacy against specific cancers .

Comparative Analysis

The following table summarizes the biological activities and unique aspects of structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylateContains imidazole instead of oxazolePotential anti-cancer propertiesMore focused on oncology
Tert-butyl 4-(6-methyl-2-oxobenzo[d]oxazole) piperidine-1-carboxylateMethyl substitution on oxazoleAntimicrobial activityEnhanced solubility
Tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylateSulfonic acid derivativeAnti-inflammatory propertiesDifferent mechanism of action

This comparative analysis illustrates how variations in substituents can significantly influence biological activity and therapeutic applications while maintaining core structural similarities.

In Vitro Studies

In vitro studies have demonstrated that derivatives similar to this compound possess cytotoxic effects against a variety of cancer cell lines. For example, one study reported that related compounds exhibited IC50 values ranging from 2.76 to 9.27 µM against specific cancer cell lines, highlighting their potential as anticancer agents .

In Vivo Studies

While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and safety profiles of these compounds. Current studies are focusing on animal models to assess the pharmacokinetics and therapeutic outcomes associated with these compounds, particularly in the context of cancer treatment and infectious diseases .

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